molecular formula C7H11N3 B1592245 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 740061-36-3

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1592245
CAS No.: 740061-36-3
M. Wt: 137.18 g/mol
InChI Key: SKNBYROUCJKRDB-UHFFFAOYSA-N
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Description

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (MTHPP) is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. It is a colorless, crystalline solid with a melting point of 111 °C. MTHPP is a derivative of pyrazole and has been widely studied due to its potential applications in various fields of science, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has revealed insights into their molecular conformations and hydrogen bonding capabilities. Studies have shown that these compounds can adopt different molecular conformations and are capable of forming hydrogen bonds in various dimensions, indicating potential applications in molecular engineering and design (Sagar et al., 2017).

Structural Stability and Transformation

The structural stability of pyrazolo[4,3-c]pyridines in different states, such as crystal and solution, has been a subject of interest. Research has found that certain derivatives of this compound can exhibit zwitterionic forms and undergo transformations leading to various products, highlighting its versatility in chemical reactions and potential for diverse applications (Gubaidullin et al., 2014).

Corrosion Inhibition

Some derivatives of pyrazolo[4,3-c]pyridine have been investigated for their potential as corrosion inhibitors, particularly for metals like mild steel in acidic environments. These studies are significant for industrial applications, especially in metal protection and maintenance (Dandia et al., 2013).

Optical and Electronic Properties

The synthesis and characterization of pyrazolo[4,3-c]pyridine derivatives have been explored for their optical and electronic properties. These properties are crucial for the development of materials in optoelectronics and photovoltaic applications (El-Menyawy et al., 2019).

Antiproliferative Activities

Several tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines. This research highlights the potential of these compounds in the development of novel anticancer therapies (Pawar et al., 2017).

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-6-4-8-3-2-7(6)10-9-5/h8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNBYROUCJKRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593269
Record name 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740061-36-3
Record name 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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